rac-methyl (2R,6S)-6-methylmorpholine-2-carboxylate hydrochloride, trans
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Overview
Description
rac-Methyl (2R,6S)-6-methylmorpholine-2-carboxylate hydrochloride, trans, is a chemical compound with a specific stereochemistry It is a racemic mixture, meaning it contains equal amounts of two enantiomers, which are mirror images of each other
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of rac-methyl (2R,6S)-6-methylmorpholine-2-carboxylate hydrochloride, trans, typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of 6-methylmorpholine with methyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to ensure the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound, may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to maximize yield and purity, and the product is typically purified using techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
rac-Methyl (2R,6S)-6-methylmorpholine-2-carboxylate hydrochloride, trans, can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the methyl group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as sodium azide or sodium cyanide in polar aprotic solvents.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted morpholine derivatives.
Scientific Research Applications
rac-Methyl (2R,6S)-6-methylmorpholine-2-carboxylate hydrochloride, trans, has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential effects on biological systems and its interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of rac-methyl (2R,6S)-6-methylmorpholine-2-carboxylate hydrochloride, trans, involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- rac-Methyl (2R,6S)-2,6-dimethylpiperidin-1-yl)acetate
- rac-Methyl (2R,6S)-6-(aminomethyl)oxane-2-carboxylate hydrochloride, cis
- rac-Methyl (1R,2S)-2-(2-aminoethyl)cyclopropane-1-carboxylate hydrochloride, trans
Uniqueness
rac-Methyl (2R,6S)-6-methylmorpholine-2-carboxylate hydrochloride, trans, is unique due to its specific stereochemistry and the presence of both a morpholine ring and a carboxylate group. This combination of structural features imparts distinct chemical and biological properties, making it valuable for various research applications.
Properties
CAS No. |
2307780-69-2 |
---|---|
Molecular Formula |
C7H14ClNO3 |
Molecular Weight |
195.6 |
Purity |
95 |
Origin of Product |
United States |
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